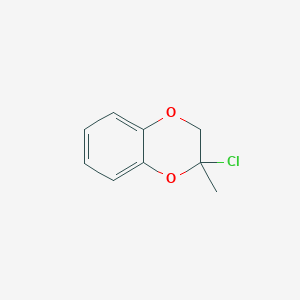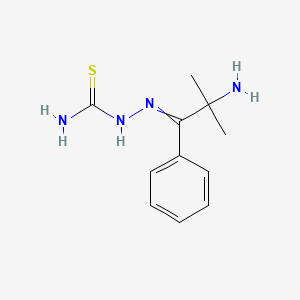
2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide is a compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a hydrazine-1-carbothioamide moiety, making it a valuable subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide typically involves the reaction of 2-amino-2-methyl-1-phenylpropan-1-one with hydrazinecarbothioamide. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in compounds with different functional groups attached to the core structure .
Applications De Recherche Scientifique
2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. It also interacts with cellular pathways, inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazinecarbothioamide: Shares the hydrazine-1-carbothioamide moiety but lacks the phenylpropylidene group.
2-Amino-2-methyl-1,3-propanediol: Similar in structure but with different functional groups.
Uniqueness
2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form complexes with metal ions and its potent antimicrobial and anticancer activities set it apart from similar compounds .
Propriétés
Numéro CAS |
90292-94-7 |
|---|---|
Formule moléculaire |
C11H16N4S |
Poids moléculaire |
236.34 g/mol |
Nom IUPAC |
[(2-amino-2-methyl-1-phenylpropylidene)amino]thiourea |
InChI |
InChI=1S/C11H16N4S/c1-11(2,13)9(14-15-10(12)16)8-6-4-3-5-7-8/h3-7H,13H2,1-2H3,(H3,12,15,16) |
Clé InChI |
VJVMTNVTMDMSHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=NNC(=S)N)C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)

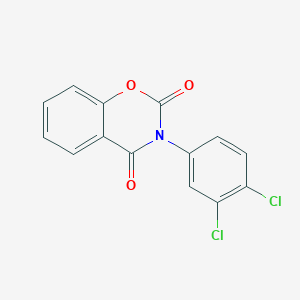
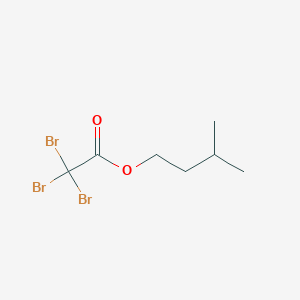
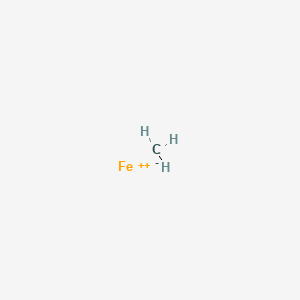
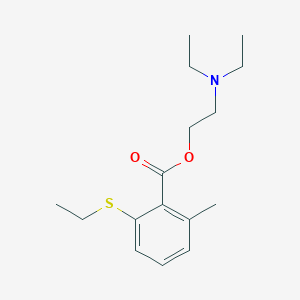
![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)

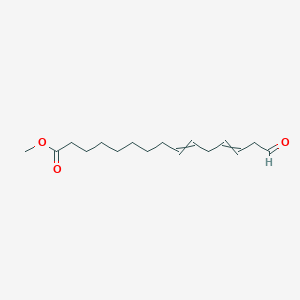
![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
![6-(Methylsulfanyl)-2-(trimethylsilyl)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B14356030.png)
![(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B14356032.png)

